molecular formula C22H28N4O3 B2599466 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide CAS No. 899729-51-2

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide

Cat. No.: B2599466
CAS No.: 899729-51-2
M. Wt: 396.491
InChI Key: QELKXHKHHJSRFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Fluorescent Probe for Hypoxic Cells

A study by Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR). This probe was designed using a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups. It showed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, and dual emission. The probe successfully imaged the hypoxic status of tumor cells.

Synthesis and Complexation with Palladium(II) and Mercury(II)

Research by Singh et al. (2000) involved the synthesis of tellurated derivatives of morpholine, which reacted with palladium(II) and mercury(II). The study provided insights into the structural properties of these complexes and their potential applications in the field of organometallic chemistry.

Synthesis and Structures of Binuclear Copper(II) Complexes

Li et al. (2012) explored binuclear copper(II) complexes using a dimethylamino propyl oxalamide ligand. Their study, available here, showed that these complexes exhibit potent anticancer activities against certain human cancer cells. The study suggested that these complexes interact with DNA in an intercalation mode, correlating with their antitumor activities.

DNA-Intercalating Antitumor Agents

Atwell et al. (1989) synthesized a series of phenyl-substituted derivatives of a DNA-intercalating agent containing a dimethylamino ethyl group. Their research, detailed here, found several compounds with solid tumor activity, indicating the potential use of these compounds in cancer treatment.

Synthesis of α-Aminophosphonates and Antioxidant Activity

Reddy et al. (2016) conducted a study on the synthesis of α-aminophosphonates using morpholinoethanamine and dimethylphosphite. The synthesized compounds, as described here, showed significant antioxidant activity.

Mechanism of Action

If the compound is biologically active, this would involve detailing how it interacts with biological systems or processes .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-25(2)19-10-8-17(9-11-19)20(26-12-14-29-15-13-26)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELKXHKHHJSRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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